molecular formula C15H21N3 B5623458 3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole

Cat. No.: B5623458
M. Wt: 243.35 g/mol
InChI Key: UQSASCFTSPWPHK-UHFFFAOYSA-N
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Description

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The presence of the 4-ethylpiperazin-1-yl group in the structure enhances its potential for various applications in medicinal chemistry and drug development.

Scientific Research Applications

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole” would depend on its intended use. For example, many drugs that contain a piperazine moiety act as antagonists at various neurotransmitter receptors .

Future Directions

The future directions for research on “3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole” would likely depend on its biological activity and potential applications. Given the wide range of activities exhibited by other indole and piperazine derivatives, this compound could be of interest in a variety of research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole typically involves the reaction of indole with 4-ethylpiperazine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the indole is first activated by a halogenation step, followed by the nucleophilic attack of 4-ethylpiperazine. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro-indole or halo-indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)methyl-1H-indole
  • 3-(4-arylpiperazin-1-yl)methyl-1H-indole
  • 3-(4-ethylpiperazin-1-yl)methyl-1H-pyridine

Uniqueness

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole is unique due to the presence of the 4-ethylpiperazin-1-yl group, which imparts specific physicochemical properties and biological activities. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-17-7-9-18(10-8-17)12-13-11-16-15-6-4-3-5-14(13)15/h3-6,11,16H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSASCFTSPWPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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